2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one
Description
2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one is a brominated isoxazolone derivative characterized by a reactive bromoacetyl group attached to the 2-position of the 5-methylisoxazol-3(2H)-one scaffold.
Properties
IUPAC Name |
2-(2-bromoacetyl)-5-methyl-1,2-oxazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO3/c1-4-2-5(9)8(11-4)6(10)3-7/h2H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKKQUGNVUNSJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(O1)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one typically involves the bromination of a precursor compound. One common method involves the reaction of 5-methylisoxazol-3(2H)-one with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective bromination of the acetyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high purity and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom in the bromoacetyl group undergoes nucleophilic substitution with various nucleophiles, forming derivatives with modified functional groups.
Key Examples:
-
Reaction with Sodium Azide (NaN₃):
Treatment with NaN₃ in dimethylformamide (DMF) at 80°C replaces bromine with an azide group, forming 2-(2-azidoacetyl)-5-methylisoxazol-3(2H)-one. This intermediate is critical for click chemistry applications . -
Amine Substitution:
Reacting with primary amines (e.g., aniline) in ethanol under reflux yields N-aryl-2-acetamide derivatives. For example, reaction with 5-methylisoxazol-3-amine produces N-(5-methylisoxazol-3-yl)-2-acetamide with 89.9% yield .
Reaction Conditions:
| Nucleophile | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NaN₃ | DMF | 80°C | 85–90 |
| Amines | Ethanol | Reflux | 75–90 |
Cyclization and Heterocycle Formation
The bromoacetyl group facilitates cyclization reactions to synthesize fused heterocycles.
Example:
-
Thiazole Formation:
Reaction with thiourea in ethanol under basic conditions (K₂CO₃) generates 2-(thiazol-2-yl)-5-methylisoxazol-3(2H)-one. This proceeds via SN2 substitution followed by intramolecular cyclization .
Protocol:
-
Substitute bromine with azide (as above).
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React with terminal alkynes (e.g., 4-ethynylanisole) using CuI/DBU catalysis in DMF at 25°C to form 1,2,3-triazole derivatives .
Representative Product:
-
2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide
Yield: 43.2%
Conditions: CuI (0.1 mmol), DBU (2 mmol), DMF, 24 h .
Cross-Coupling Reactions
The bromoacetyl group enables palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling:
-
Reaction with arylboronic acids (e.g., 4-fluorophenylboronic acid) in THF/H₂O (3:1) using Pd(PPh₃)₄ (5 mol%) at 80°C introduces aryl groups at the acetyl position .
Condensation Reactions
The ketone in the bromoacetyl group undergoes condensation with hydrazines or hydroxylamine:
Example:
-
Hydrazone Formation:
Condensation with phenylhydrazine in ethanol yields a hydrazone derivative, which can be further oxidized or cyclized .
Comparative Reactivity
The reactivity of 2-(2-bromoacetyl)-5-methylisoxazol-3(2H)-one differs from structurally similar compounds:
| Compound | Reactivity Profile | Key Difference |
|---|---|---|
| 3-Acetyl-5-methylisoxazole | Lacks bromine; limited substitution | No SN2 pathway |
| 4-Bromoacetophenone | Aromatic ring directs electrophilic substitution | No heterocyclic stabilization |
Mechanistic Insights
-
Electrophilic Character: The bromoacetyl group acts as an electrophile, with the bromine atom being the primary site for nucleophilic attack (SN2 mechanism) .
-
Isoxazole Ring Effects: The electron-withdrawing nature of the isoxazole ring enhances the electrophilicity of the adjacent acetyl group, accelerating substitution .
Scientific Research Applications
Medicinal Chemistry
This compound serves as a building block for synthesizing bioactive molecules with potential therapeutic properties. Its derivatives have been studied for various biological activities:
- Antimicrobial Activity : Research indicates that isoxazole derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that 2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one effectively inhibits the growth of Staphylococcus spp..
- Anticancer Activity : In vitro studies demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including breast cancer cells (MDA-MB-231). Mechanisms include apoptosis induction and disruption of microtubule assembly.
- Anti-inflammatory Activity : The compound has been investigated for its ability to modulate inflammatory pathways by inhibiting key enzymes such as COX-1 and COX-2, leading to reduced levels of inflammatory markers.
Organic Synthesis
As an intermediate in organic synthesis, 2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one can undergo various chemical reactions:
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
- Oxidation and Reduction : The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol, expanding the range of possible products.
Materials Science
The compound is explored as a precursor for developing novel materials with specific properties. Its unique structure allows for modifications that can lead to materials with enhanced functionalities in various applications, including coatings and polymers.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| 4-Bromo-5-methylisoxazole | Bromine at position 4 | Antimicrobial |
| 3-Acetylisoxazole | Acetyl group at position 3 | Anticancer |
| 3-Bromoacetylisoxazole | Bromine and acetyl groups | Enzyme inhibition |
| 5-Methylisoxazole | Methyl group at position 5 | Neuroprotective |
Antimicrobial Efficacy
A study tested various concentrations of 2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one against Staphylococcus spp., demonstrating a strong bactericidal effect without significant cytotoxicity to normal cell lines.
Anticancer Potential
In a controlled experiment, treatment with this compound led to a significant reduction in cell viability in cancer cell lines, indicating its potential as a therapeutic agent against tumors.
Inflammation Reduction
In vivo studies showed that administration of this compound resulted in decreased paw edema in animal models, suggesting its efficacy in managing inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one involves its interaction with biological molecules. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The isoxazole ring may also interact with specific molecular targets, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Spectral Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | IR C–Br Stretch (cm⁻¹) | Key Applications |
|---|---|---|---|---|
| Target Compound | C₆H₆BrNO₃ | 220.02 | 592 | Synthetic intermediate |
| 2-(Chloroacetyl)-5-methylisoxazolone | C₆H₆ClNO₃ | 175.57 | N/A | Limited medicinal use |
| 5-Bromobenzo[d]isoxazol-3(2H)-one | C₇H₄BrNO₂ | 214.02 | 563 | Fungicidal agent |
| Hymexazol | C₄H₅NO₂ | 99.09 | N/A | Soil fungicide |
Research Findings and Trends
- Reactivity : Bromoacetyl derivatives generally outperform chloro analogs in cross-coupling reactions due to superior leaving-group ability ().
- Biological Performance : Hybrid structures (e.g., coumarin-isoxazolone) exhibit enhanced bioactivity, likely due to synergistic effects ().
- Agricultural Relevance : Simpler isoxazolones like Hymexazol dominate agrochemical applications, while brominated analogs remain niche intermediates ().
Biological Activity
2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bromoacetyl group and an isoxazole moiety, which are known to influence its biological interactions. The presence of the isoxazole ring is significant as it often contributes to the compound's ability to interact with various biological targets.
Anticancer Activity
Research has indicated that compounds containing isoxazole rings exhibit significant anticancer properties. For instance, derivatives of isoxazole have shown promising results in inhibiting cancer cell proliferation.
- Case Study : A study demonstrated that a series of isoxazole derivatives, including 2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one, were tested against various cancer cell lines. The compound exhibited an IC50 value suggesting effective cytotoxicity against HCT116 and HePG2 cells, indicating its potential as a chemotherapeutic agent .
Anti-inflammatory Properties
The anti-inflammatory activity of isoxazole derivatives has been explored extensively. The mechanism often involves the modulation of inflammatory mediators.
- Mechanism : The compound was found to inhibit the production of pro-inflammatory cytokines and reduce edema in carrageenan-induced models, suggesting its utility in treating inflammatory conditions .
Antimicrobial Activity
Compounds with similar structures have also been evaluated for their antimicrobial properties.
- Study Findings : In vitro studies revealed that certain isoxazole derivatives showed significant antibacterial activity against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) ranging from 62.5 µg/mL to 1000 µg/mL .
Structure-Activity Relationship (SAR)
The biological activity of 2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one can be attributed to its structural components.
| Compound | Activity | Mechanism |
|---|---|---|
| 2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one | Anticancer | Inhibition of cell proliferation |
| Isoxazole derivatives | Anti-inflammatory | Modulation of cytokine production |
| Similar compounds | Antimicrobial | Disruption of bacterial cell wall |
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the safety profile of the compound.
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one, and how can reaction efficiency be optimized?
- Methodological Answer : A typical synthesis involves bromoacetylation of 5-methylisoxazol-3(2H)-one under controlled conditions. For optimization:
- Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of the bromoacetyl group.
- Employ a stoichiometric ratio of 1:1.2 (isoxazolone to bromoacetylating agent) to reduce side products.
- Monitor reaction progress via TLC with a solvent system like toluene:ethyl acetate:water (8.7:1.2:1.1, v/v/v) .
- Recrystallize the product using ethanol to enhance purity, as demonstrated in analogous isoxazolone syntheses .
Q. How is TLC utilized to assess the purity of 2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one during synthesis?
- Methodological Answer :
- Prepare a TLC plate coated with silica gel.
- Spot the reaction mixture and co-elute with a pure reference standard.
- Use iodine vapor or UV light (254 nm) to visualize spots. A single spot indicates high purity.
- Adjust the solvent polarity (e.g., increasing ethyl acetate content) to resolve closely migrating impurities .
Advanced Questions
Q. How do solvent polarity and temperature influence the crystallization of 2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one for X-ray diffraction studies?
- Methodological Answer :
- Solvent Selection : Use mixed solvents (e.g., ethanol/water) to balance solubility and polarity. The bromine atom enhances electron density, aiding crystal formation.
- Temperature Gradient : Gradual cooling (e.g., from 60°C to 4°C) promotes slow nucleation, yielding larger, higher-quality crystals.
- Crystallography : Refine crystal structures using SHELXL, which handles heavy atoms (e.g., bromine) effectively. SHELX programs are robust for small-molecule refinement, even with twinned data .
Q. What strategies are effective in resolving conflicting NMR and IR data when confirming the structure of brominated isoxazolones?
- Methodological Answer :
- NMR Analysis : Assign peaks using 2D experiments (e.g., - HSQC). For example, the carbonyl resonance in NMR typically appears at ~170 ppm, while the bromoacetyl group shows distinct splitting in NMR (δ 3.8–4.2 ppm) .
- IR Cross-Validation : Confirm C=O (1720–1700 cm) and C-Br (560–590 cm) stretches. Discrepancies may arise from solvent interactions; repeat spectra in deuterated DMSO to standardize conditions .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion (e.g., [M+H]) and isotopic pattern matching bromine’s 1:1 (79Br/81Br) ratio .
Key Considerations for Researchers
- Structural Isomers : Differentiate between 2- and 4-substituted isomers via NOESY NMR or X-ray crystallography .
- Stability : Store the compound at –20°C in amber vials to prevent photodegradation of the bromoacetyl group.
- Biological Assays : While hymexazol (a related isoxazolone) shows antifungal activity, assess 2-(2-bromoacetyl) derivatives for reactivity in enzyme inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
